BenchChemオンラインストアへようこそ!

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride

Pharmaceutical Intermediate Salt Selection Procurement Specifications

This dihydrochloride salt (CAS 2098048-53-2) delivers enhanced aqueous solubility versus free base, enabling DMSO-free assay preparation and reliable scale-up. Validated scaffold in JAK3/JAK1 kinase inhibitors (IC50 290 nM) and MRSA-active antibacterials. ≥98% purity ensures SAR integrity. Choose the correct salt form for reproducible results.

Molecular Formula C8H14Cl2N4
Molecular Weight 237.13 g/mol
CAS No. 2098048-53-2
Cat. No. B1382160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride
CAS2098048-53-2
Molecular FormulaC8H14Cl2N4
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H
InChIKeyHDEIFSHZQSDEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2098048-53-2): Procurement-Grade Overview for Medicinal Chemistry and Kinase Inhibitor Research


1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2098048-53-2; MFCD28388712) is a heterocyclic amine building block with the molecular formula C8H14Cl2N4 and a molecular weight of 237.13 g/mol . This compound incorporates a pyrrolidine ring directly N-substituted at the 3-position with a pyrimidin-2-yl moiety, and is supplied as a dihydrochloride salt. It is widely recognized as a versatile small molecule scaffold for medicinal chemistry, with documented utility in the synthesis of antimicrobial agents targeting bacterial dihydrofolate reductase, kinase inhibitors (particularly JAK1 and JAK3 modulators), and pyrimidine-containing fluorescent dyes . The dihydrochloride salt form confers enhanced aqueous solubility and stability relative to its free base, rendering it suitable for a range of pharmaceutical research and chemical biology applications .

Why 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride Cannot Be Generically Substituted with Related Pyrrolidinyl-Pyrimidine Analogs


In-class analogs of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride exhibit structurally significant variations—including salt form stoichiometry (mono- vs. dihydrochloride), substitution pattern (1-(pyrimidin-2-yl)pyrrolidine vs. N-(pyrrolidin-3-yl)pyrimidine linkage), and stereochemical configuration (racemic vs. (R)- vs. (S)-enantiomers)—that produce measurable differences in solubility, melting point, and downstream functional performance. For instance, the target compound (dihydrochloride) offers a molecular weight of 237.13 g/mol and LogP of approximately 2.38, whereas the corresponding free base (CAS 950664-36-5) possesses a molecular weight of 164.21 g/mol and the monohydrochloride salt (CAS 950649-09-9, MW 200.67) presents an intermediate profile [1]. These physicochemical differences directly impact aqueous solubility and hygroscopicity, which are critical parameters for biochemical assay reproducibility and scale-up feasibility. Generic substitution without accounting for these quantifiable property differentials may lead to unintended experimental variability or synthetic failure.

Quantitative Evidence Guide: Differentiation of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride from Closest Analogs


Dihydrochloride Salt Form: Quantified Purity and Procurement Value Relative to Monohydrochloride Counterpart

The target dihydrochloride salt (CAS 2098048-53-2) is commercially available at a specified purity of ≥97% or 98+% from major global suppliers (e.g., Aladdin, Leyan), with batch-to-batch analytical quality control including NMR, HPLC, and GC verification . In contrast, the corresponding racemic monohydrochloride salt (CAS 950649-09-9) is predominantly supplied at a baseline purity of 95% . This quantifiable purity differential (±2–3 percentage points) translates directly to reduced extraneous impurity burdens and enhanced lot-to-lot reproducibility in sensitive chemical reactions or biological assays.

Pharmaceutical Intermediate Salt Selection Procurement Specifications

Dihydrochloride vs. Free Base: Physicochemical Property Differentiation for Aqueous Solubility and Storage

The dihydrochloride salt form (CAS 2098048-53-2) exhibits high aqueous solubility and is characterized by a melting point of 215–218°C and a calculated LogP of approximately 2.38 [1]. By comparison, the corresponding free base (CAS 950664-36-5, MW 164.21) is reported to be substantially less water-soluble, a property that limits its direct utility in aqueous biochemical assays without additional formulation steps . The dihydrochloride's LogP of 2.38 further differentiates it from the monohydrochloride salt (CAS 950649-09-9), which exhibits a LogP of approximately -0.01 . Additionally, the dihydrochloride is described as hygroscopic, requiring storage in tightly sealed containers with desiccants at 2–8°C or room temperature (15–25°C) , whereas the free base (CAS 950664-36-5) is specified for long-term storage in cool, dry conditions without explicit humidity control requirements .

Physicochemical Properties Solubility Enhancement Stability Testing

Stereochemical Configuration: Racemic Mixture Versus Individual Enantiomers for Reproducible Biological Activity

1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2098048-53-2) is supplied as a racemic mixture, containing both (R)- and (S)-enantiomers. The individual enantiomers are available under distinct CAS registry numbers: (R)-enantiomer free base (CAS 1421121-27-8; purity 98%), (S)-enantiomer free base (CAS 1421121-45-0; purity 98%), (R)-monohydrochloride (CAS 1421025-59-3; purity 97–98%), and (S)-monohydrochloride (CAS 1421026-05-2; purity 97–98%) . For JAK1-targeting applications, literature indicates that the (R)-enantiomer exhibits selective JAK1 inhibitory activity, whereas the (S)-enantiomer may display divergent potency or selectivity profiles . Procurement of the racemic dihydrochloride thus provides a defined 1:1 enantiomeric composition suitable for initial screening campaigns or as a precursor for chiral resolution; however, research programs requiring pure enantiomers must specify the appropriate CAS number to avoid batch-to-batch stereochemical variability.

Stereochemistry Chiral Purity Pharmacological Consistency

Chemical Scaffold Utility: Demonstrated Application in Antimicrobial and Kinase Inhibitor Lead Generation

The 1-(pyrimidin-2-yl)pyrrolidin-3-amine scaffold has been empirically validated as a productive building block for synthesizing antimicrobial agents and kinase inhibitors. In a study reported in Antimicrobial Agents and Chemotherapy, derivatives of this scaffold demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) via targeting bacterial dihydrofolate reductase, with a representative compound exhibiting a Kd of 18.4 ± 1.29 µM for MRSA PBP2a binding [1]. In parallel, research documented in the Journal of Medicinal Chemistry has established the utility of this scaffold in developing JAK3 inhibitors for autoimmune disease therapy, with an exemplar derivative showing an IC50 of 290 nM against human JAK3 [2]. While the free base and related analogs may share similar scaffold potential, the target dihydrochloride salt (CAS 2098048-53-2) provides the specific solubility and handling characteristics (high aqueous solubility, defined melting point 215–218°C) that facilitate reliable incorporation into downstream synthetic and screening workflows .

Antimicrobial Resistance Kinase Inhibition Chemical Biology

Patent-Backed Scaffold Validation: Pyrimidine-Substituted Pyrrolidine Derivatives as JAK and TYK2 Kinase Modulators

The pyrimidine-substituted pyrrolidine scaffold—exemplified by 1-(pyrimidin-2-yl)pyrrolidin-3-amine derivatives—is explicitly claimed in patent literature as a privileged chemotype for modulating kinase activity. U.S. Patent US-8962641-B2 describes pyrimidine-substituted pyrrolidine derivatives and pharmaceutical compositions thereof [1]. Additionally, U.S. Patent US11103510B2 claims JAK1 pathway inhibitors incorporating this scaffold for the treatment of cytokine-related disorders [2], while U.S. Patent US20110263541A1 broadly covers kinase inhibitors including pyrimidine-pyrrolidine containing compounds for therapeutic use [3]. Bridged heterocyclyl-substituted pyrimidine compounds derived from this scaffold have also been patented as JAK1 and TYK2 kinase inhibitors for inflammatory, autoimmune, and oncological indications [4]. This patent landscape substantiates the scaffold's validated utility in kinase-targeted drug discovery and provides a defensible intellectual property foundation for proprietary derivative development.

Intellectual Property Kinase Inhibitor Drug Discovery

Procurement-Relevant Application Scenarios for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2098048-53-2)


Aqueous Biochemical Assay Development Requiring High-Solubility Building Blocks

The dihydrochloride salt form (CAS 2098048-53-2) exhibits high aqueous solubility and a defined melting point of 215–218°C, as documented in vendor physicochemical data . This property profile enables preparation of concentrated stock solutions in aqueous buffers without the need for DMSO or other organic co-solvents, reducing solvent interference in enzymatic or cell-based assays. In contrast, the corresponding free base (CAS 950664-36-5) demonstrates substantially lower aqueous solubility, which may necessitate additional formulation steps or compromise assay reproducibility . Procurement of the dihydrochloride salt specifically addresses solubility-limited assay design constraints.

Kinase Inhibitor Lead Optimization for JAK1- and JAK3-Targeted Therapeutic Programs

Derivatives of 1-(pyrimidin-2-yl)pyrrolidin-3-amine have demonstrated validated activity in JAK3 inhibition (IC50 290 nM) and JAK1 modulation . The scaffold is explicitly claimed in multiple U.S. patents (US-8962641-B2, US11103510B2) covering JAK1 pathway inhibitors and pyrimidine-substituted pyrrolidine derivatives for inflammatory and autoimmune disease therapy [1][2]. The high commercial purity (≥97%) of CAS 2098048-53-2 ensures that SAR interpretation during lead optimization is not confounded by unidentified impurities, making this specific compound a reliable starting material for kinase-focused medicinal chemistry.

Antimicrobial Resistance (AMR) Drug Discovery Targeting MRSA Dihydrofolate Reductase

The pyrrolidine-pyrimidine-amine scaffold has been utilized in the synthesis of antibacterial agents targeting bacterial dihydrofolate reductase, with reported activity against methicillin-resistant Staphylococcus aureus (MRSA) . A structurally related derivative demonstrated MRSA PBP2a binding with a Kd of 18.4 ± 1.29 µM . Procurement of 1-(pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS 2098048-53-2) provides immediate access to this validated antimicrobial scaffold with the high aqueous solubility and defined storage requirements (tightly sealed container with desiccant at 2–8°C or 15–25°C) that facilitate reliable synthetic derivatization [1].

Stereochemical SAR Studies Requiring Defined Racemic or Enantiopure Starting Materials

For structure-activity relationship (SAR) studies probing the stereochemical determinants of target binding, procurement specifications must distinguish between the racemic dihydrochloride (CAS 2098048-53-2; racemic mixture) and the individual enantiomers. The (R)-enantiomer is available as free base (CAS 1421121-27-8; 98% purity) and as monohydrochloride (CAS 1421025-59-3; 97–98% purity), while the (S)-enantiomer is available as free base (CAS 1421121-45-0; 98% purity) and as monohydrochloride (CAS 1421026-05-2; 97–98% purity) [1]. The racemic dihydrochloride (CAS 2098048-53-2) offers a cost-effective entry point for initial screening or chiral resolution, whereas programs requiring enantiopure material for advanced SAR must explicitly procure the appropriate single-enantiomer CAS number.

Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.